molecular formula C6H14INO B13842446 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide

Cat. No.: B13842446
M. Wt: 243.09 g/mol
InChI Key: ZTRKDLPOEOIXKS-UHFFFAOYSA-M
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Description

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is an organic compound with the molecular formula C6H14INO. It is a quaternary ammonium salt that is often used as an intermediate in various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable component in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpyrrolidine with an iodinating agent. One common method is to react 3-hydroxy-1,1-dimethylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide using appropriate halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium chloride or sodium bromide in acetone at reflux temperature.

Major Products Formed

    Oxidation: 3-Oxo-1,1-dimethylpyrrolidin-1-ium Iodide.

    Reduction: 3-Amino-1,1-dimethylpyrrolidin-1-ium Iodide.

    Substitution: 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride or Bromide.

Scientific Research Applications

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the body.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Bromide
  • 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride
  • 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide

Comparison

3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is unique due to its iodide ion, which imparts different reactivity and solubility properties compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the iodide salt has different solubility characteristics, which can be advantageous in certain applications.

Properties

Molecular Formula

C6H14INO

Molecular Weight

243.09 g/mol

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-3-ol;iodide

InChI

InChI=1S/C6H14NO.HI/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

ZTRKDLPOEOIXKS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)O)C.[I-]

Origin of Product

United States

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